2-HYDROXY-1-NAPHTHALDEHYDE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE
Overview
Description
2-HYDROXY-1-NAPHTHALDEHYDE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE is a complex organic compound that has garnered significant interest in various fields of scientific research
Safety and Hazards
2-Hydroxy-1-naphthaldehyde is classified as Aquatic Acute 1 and Aquatic Chronic 1, indicating it’s very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used .
Mechanism of Action
Target of Action
It’s known that this compound is a schiff base derived from the condensation of 2-hydroxy-1-naphthaldehyde with various amines . Schiff bases are known to interact with various biological targets, including enzymes and receptors, due to their ability to form complexes with metal ions.
Mode of Action
The mode of action of 2-hydroxy-1-naphthaldehyde 1,3-benzothiazol-2-ylhydrazone involves its interaction with its targets. The aromatic moiety of the compound is coplanar with the imine bond, and the imine bond exhibits trans-geometry . This structural configuration may influence the compound’s interaction with its targets.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding and other types of molecular interactions .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-hydroxy-1-naphthaldehyde 1,3-benzothiazol-2-ylhydrazone may change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 2-hydroxy-1-naphthaldehyde 1,3-benzothiazol-2-ylhydrazone in animal models vary with different dosages. Specific information about threshold effects, as well as any toxic or adverse effects at high doses, is not currently available .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound may interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 2-HYDROXY-1-NAPHTHALDEHYDE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE typically involves a condensation reaction between 2-hydroxy-1-naphthaldehyde and 1-(1,3-benzothiazol-2-yl)hydrazine. The reaction is usually carried out in a solvent such as methanol under reflux conditions . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-HYDROXY-1-NAPHTHALDEHYDE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE undergoes various chemical reactions, including:
Scientific Research Applications
2-HYDROXY-1-NAPHTHALDEHYDE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE has a wide range of scientific research applications:
Comparison with Similar Compounds
2-HYDROXY-1-NAPHTHALDEHYDE 1-(1,3-BENZOTHIAZOL-2-YL)HYDRAZONE can be compared with other similar compounds such as:
2-Hydroxy-1-naphthaldehyde: Known for its use in the synthesis of Schiff bases and coordination complexes.
1-(1,3-Benzothiazol-2-yl)hydrazine: Used in the synthesis of various hydrazone derivatives with potential biological activities.
Properties
IUPAC Name |
1-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-16-10-9-12-5-1-2-6-13(12)14(16)11-19-21-18-20-15-7-3-4-8-17(15)23-18/h1-11,22H,(H,20,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIQOKPNLCRCFM-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC4=CC=CC=C4S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC3=NC4=CC=CC=C4S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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